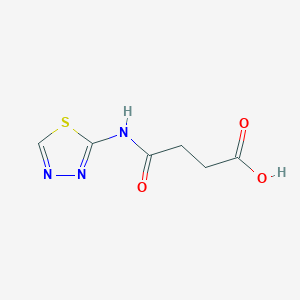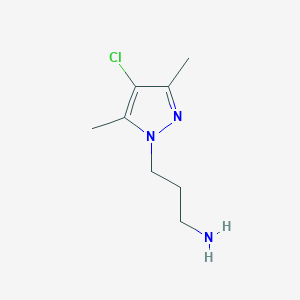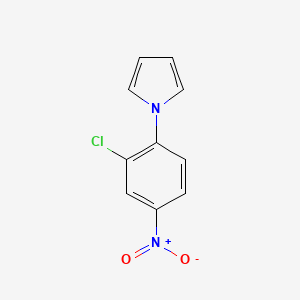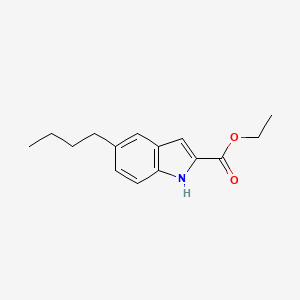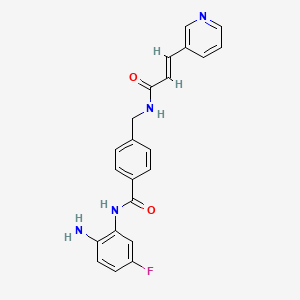
Chidamide
Vue d'ensemble
Description
Chidamide est un nouvel inhibiteur de l'histone désacétylase appartenant à la classe des benzamides. Il est connu pour son activité antitumorale et sa capacité à améliorer la cytotoxicité des cellules tumorales médiée par les cellules immunitaires . This compound est actuellement en développement clinique pour diverses indications cancéreuses et a montré un potentiel significatif dans des études in vitro et in vivo .
Mécanisme D'action
Target of Action
Chidamide, also known as CS055 or HBI-8000, is an oral benzamide class of histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . These HDACs are over-expressed in tumors and are associated with cell cycle progression, metastasis, and apoptosis .
Mode of Action
This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . This leads to cell cycle inhibition and apoptosis induction of tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs) . Gene Ontology (GO) analysis revealed that upregulated genes were mainly involved in chemokine activity, cell chemotaxis, and cellular response to interleukin-1 and interferon-γ . Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis showed that these genes were enriched in cytokine-cytokine receptor interaction and chemokine signaling pathways . The innate immune signaling pathways, including the Toll-like and NOD-like receptor signaling pathways, were also influenced .
Pharmacokinetics
This compound is administered orally and has a relatively long half-life . It is absorbed through the intestinal tract and distributed into tissues rapidly . The level of this compound in the kidney is highest, followed by the spleen, heart, lung, brain, and liver .
Result of Action
This compound has demonstrated significant clinical benefits for patients with relapsed/refractory (R/R) PTCL . It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in t-FL cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in the two cell lines .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to be effective in combination with other drugs such as R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) for the treatment of previously untreated diffuse large B-cell lymphoma (DLBCL) expressing MYC and BCL2 . This combination regimen significantly improved the complete response rate .
Analyse Biochimique
Biochemical Properties
Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, this compound increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, this compound enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . This compound also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low-dose this compound has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of this compound have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . This compound also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . This compound is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with histone deacetylases and other biomolecules. This compound modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du Chidamide implique la préparation de l'intermédiaire clé (E)-4-((3-(pyridin-3-yl)acrylamido)méthyl) acide benzoïque en utilisant l'agent de condensation HBTU au lieu du N,N'-carbonyldiimidazole instable . Le procédé de préparation optimisé est simple et donne du this compound avec une pureté allant jusqu'à 99,76 % .
Méthodes de Production Industrielle : Les méthodes de production industrielle du this compound comprennent la préparation de ses formes cristallines. Deux formes cristallines, la forme cristalline A du this compound et la forme cristalline B du this compound, ont été identifiées et peuvent être utilisées pour préparer des médicaments pour le traitement de maladies liées à la différenciation et à la prolifération cellulaires . La méthode de préparation de la forme cristalline B du this compound consiste à dissoudre la forme cristalline A du this compound dans du diméthylsulfoxyde et à agiter à température ambiante .
Analyse Des Réactions Chimiques
Types de Réactions : Le Chidamide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et Conditions Courantes : La synthèse du this compound implique l'utilisation de réactifs tels que le HBTU et le diméthylsulfoxyde . Les conditions de réaction sont généralement douces, la température ambiante étant suffisante pour la préparation de ses formes cristallines .
Produits Principaux : Le produit principal formé à partir de ces réactions est le this compound lui-même, qui se caractérise par sa grande pureté et ses formes cristallines spécifiques .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie : En chimie, le this compound est utilisé comme inhibiteur de l'histone désacétylase pour étudier la régulation épigénétique de l'expression des gènes .
Biologie : En biologie, le this compound est utilisé pour étudier le rôle des histones désacétylases dans la différenciation et la prolifération cellulaires .
Médecine : En médecine, le this compound est en cours de développement pour le traitement de divers cancers, notamment le lymphome à cellules T périphériques récidivant ou réfractaire et le cancer du sein avancé positif aux récepteurs hormonaux et négatif à HER2 . Il a également montré un potentiel dans l'augmentation de la sensibilité des cellules de leucémie myéloïde aiguë réfractaire ou récidivante aux anthracyclines .
Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouvelles thérapies anticancéreuses et de traitements combinés .
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant les histones désacétylases, qui sont des enzymes impliquées dans le remodelage de la chromatine et la régulation épigénétique de l'expression des gènes . En inhibant les histones désacétylases, le this compound favorise l'acétylation des histones, conduisant à une structure de la chromatine plus détendue et à une augmentation de l'expression des gènes . Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, où les histones désacétylases sont souvent surexprimées . Le this compound améliore également la fonction de chimiotaxie des cellules PD-1(+) circulantes chez les patients atteints de lymphomes à cellules T périphériques, contribuant ainsi à son activité antitumorale .
Applications De Recherche Scientifique
Chidamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a histone deacetylase inhibitor to study the epigenetic regulation of gene expression .
Biology: In biology, this compound is used to investigate the role of histone deacetylases in cell differentiation and proliferation .
Medicine: In medicine, this compound is being developed for the treatment of various cancers, including relapsed or refractory peripheral T-cell lymphoma and hormone receptor-positive, HER2-negative advanced breast cancer . It has also shown potential in increasing the sensitivity of refractory or relapsed acute myeloid leukemia cells to anthracyclines .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and combination treatments .
Comparaison Avec Des Composés Similaires
Le Chidamide est unique parmi les inhibiteurs de l'histone désacétylase en raison de sa sélectivité pour des isotypes spécifiques d'histone désacétylase (HDAC1, HDAC2, HDAC3 et HDAC10) . Cette sélectivité permet au this compound de cibler efficacement les cellules cancéreuses tout en minimisant les effets sur les cellules normales .
Composés Similaires:
Vorinostat : Un autre inhibiteur de l'histone désacétylase utilisé dans le traitement du lymphome cutané à cellules T.
Romidepsin : Un inhibiteur de l'histone désacétylase utilisé pour le traitement du lymphome à cellules T périphériques.
Panobinostat : Un inhibiteur de l'histone désacétylase utilisé en association avec d'autres médicaments pour le traitement du myélome multiple.
La sélectivité unique du this compound et son large spectre d'activité antitumorale en font un candidat prometteur pour la thérapie du cancer, soit en monothérapie, soit en association avec d'autres traitements .
Propriétés
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348099 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883690-47-8 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chidamide?
A1: this compound is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, this compound increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]
Q2: How does this compound impact specific signaling pathways in cancer cells?
A2: this compound has been shown to influence several crucial signaling pathways, including:
- JAK2/STAT3: this compound upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
- PI3K/AKT: this compound suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
- MAPK: this compound regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []
Q3: this compound demonstrates synergistic effects with other drugs. How does this synergy manifest?
A3: this compound exhibits synergistic antitumor activity when combined with various drugs, including:
- Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), this compound counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
- Lenalidomide: In DLBCL, this compound overcomes lenalidomide resistance by targeting BCL6, a determinant of this compound sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to this compound. []
- Oxaliplatin: In Colorectal Cancer (CRC), this compound enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []
Q4: What is the molecular formula and weight of this compound?
A4: The provided research papers do not explicitly mention the molecular formula and weight of this compound. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.
Q5: Are there studies investigating the stability of this compound under various conditions?
A5: While the research papers highlight this compound's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.
Q6: How does modifying the structure of this compound affect its activity?
A6: The provided papers do not delve into specific SAR studies involving structural modifications of this compound. This area remains open for further research.
Q7: What are the known pharmacokinetic properties of this compound?
A7: this compound exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []
Q8: What safety regulations govern the use of this compound?
A8: The provided papers mainly focus on this compound's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.
Q9: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?
A9: this compound has demonstrated efficacy against various cancer cell lines in preclinical studies, including:
- Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
- Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
- Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
- Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]
Q10: What are the primary mechanisms of resistance to this compound observed in preclinical studies?
A10: One identified mechanism of resistance to this compound involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to this compound was associated with inhibited HDAC1 degradation and increased HDAC activity. []
Q11: What are the common adverse events associated with this compound in clinical trials?
A11: The most common adverse events reported in clinical trials investigating this compound are primarily hematological, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


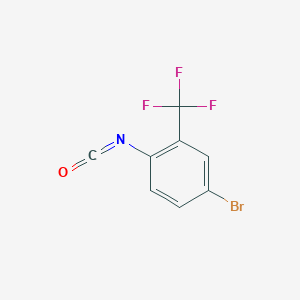
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
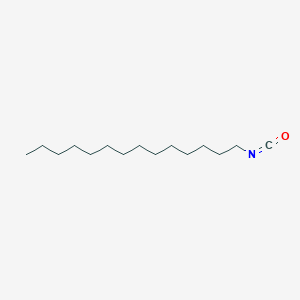
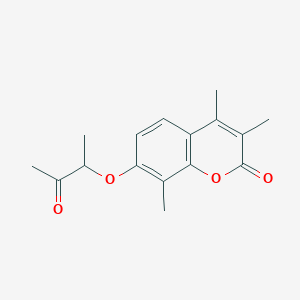
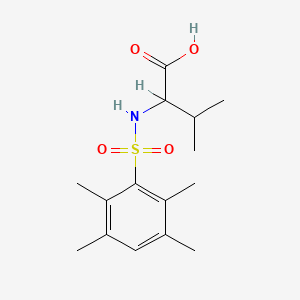
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
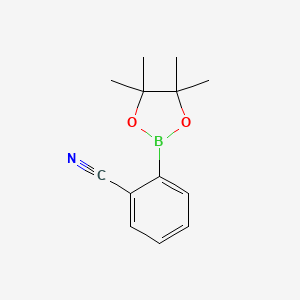
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
